Alpha-Tocopherol
Overview
Description
Alpha-Tocopherol is a type of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is the most biologically active form of vitamin E and is preferentially absorbed and accumulated in humans. This compound is found in various foods, including vegetable oils, nuts, and green leafy vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical routes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form this compound. The reaction typically requires a catalyst such as zinc chloride and is carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as vegetable oils. The process involves saponification, distillation, and crystallization to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Tocopherol undergoes several types of chemical reactions, including:
Substitution: The phenolic hydroxyl group of this compound can react with organic peroxyl radicals to form organic hydroperoxides.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Involves reducing agents like ascorbate and glutathione.
Substitution: Involves organic peroxyl radicals.
Major Products:
Oxidation: Tocopheroxyl radicals, dimers, and trimers.
Reduction: Regenerated this compound.
Substitution: Organic hydroperoxides.
Scientific Research Applications
Mechanism of Action
Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It donates a hydrogen atom from its hydroxyl group to neutralize free radicals, forming a stable tocopheroxyl radical. This radical can be recycled back to this compound by other antioxidants such as ascorbate and glutathione . Additionally, this compound can modulate signal transduction and gene expression by acting as a ligand for specific proteins and transcription factors .
Comparison with Similar Compounds
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Gamma-Tocotrienol
- Delta-Tocotrienol
Alpha-Tocopherol’s unique properties, such as its high bioavailability and potent antioxidant activity, make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021355 | |
Record name | alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | ALPHA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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Boiling Point |
Decomposes, BP: 200-220 °C at 0.1 mmHg | |
Record name | Tocopherol | |
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URL | https://www.drugbank.ca/drugs/DB11251 | |
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Record name | dl-alpha-Tocopherol | |
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Solubility |
Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |
Record name | Tocopherol | |
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Record name | ALPHA-TOCOPHEROL | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Density |
0.950 at 25 °C/4 °C | |
Record name | dl-alpha-Tocopherol | |
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Mechanism of Action |
Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |
Record name | Tocopherol | |
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Impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |
Record name | dl-alpha-Tocopherol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly viscous, pale yellow oil | |
CAS No. |
10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |
Record name | DL-α-Tocopherol | |
Source | CAS Common Chemistry | |
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Record name | DL-alpha-Tocopherol | |
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Record name | Tocopheroxy radical | |
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Record name | Tocopherol | |
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Record name | .ALPHA.-TOCOPHEROL, DL- | |
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Record name | dl-alpha-Tocopherol | |
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Melting Point |
2.5-3.5 °C | |
Record name | dl-alpha-Tocopherol | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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